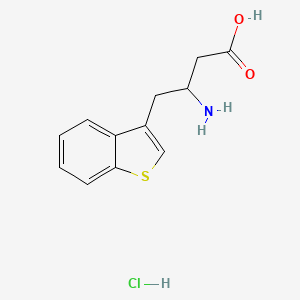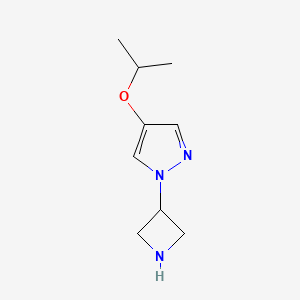
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester is synthesized from uridine triphosphate and glucose-1-phosphate in a reaction catalyzed by the enzyme uridine diphosphate glucose pyrophosphorylase . The reaction conditions typically involve maintaining a specific pH and temperature to ensure enzyme activity and product stability.
Industrial Production Methods
Industrial production of uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester involves biotechnological processes using microbial fermentation. Microorganisms such as Saccharomyces cerevisiae are genetically engineered to overproduce the enzyme uridine diphosphate glucose pyrophosphorylase, leading to higher yields of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester undergoes various chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in glycosyltransferase reactions, transferring glucose to acceptor molecules.
Hydrolysis: It can be hydrolyzed to uridine monophosphate and glucose-1-phosphate.
Common Reagents and Conditions
Glycosylation: Catalyzed by glycosyltransferases, typically in aqueous solutions at physiological pH and temperature.
Hydrolysis: Catalyzed by specific hydrolases or under acidic conditions.
Major Products
Glycosylation: Produces glycosylated molecules such as glycogen, glycoproteins, and glycolipids.
Hydrolysis: Produces uridine monophosphate and glucose-1-phosphate.
Wissenschaftliche Forschungsanwendungen
Uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester has diverse applications in scientific research:
Chemistry: Used as a substrate in enzymatic synthesis of glycosylated compounds.
Biology: Plays a crucial role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential in treating metabolic disorders and as a precursor in drug synthesis.
Industry: Used in the production of bioactive glycosides and as a biochemical reagent
Wirkmechanismus
Uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester exerts its effects primarily through glycosyltransferase reactions. It donates glucose to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids. The compound interacts with specific enzymes and receptors, such as P2Y14, a G-protein-coupled receptor involved in immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine diphosphate galactose: Similar structure but donates galactose instead of glucose.
Uridine diphosphate glucuronic acid: Involved in detoxification processes by forming glucuronides.
Uridine diphosphate N-acetylglucosamine: Participates in the synthesis of glycosaminoglycans and glycoproteins.
Uniqueness
Uridine 5’-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester is unique due to its specific role in glucose metabolism and its involvement in the biosynthesis of various essential biomolecules. Its ability to act as a glycosyl donor in multiple biochemical pathways highlights its versatility and importance in cellular functions .
Eigenschaften
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861791 | |
| Record name | UDP-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16414-46-3 | |
| Record name | UDP-Hexose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16414-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UDP-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)


![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)




